1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901044-90-4
Cat. No.: VC6345076
Molecular Formula: C23H15FN4O3
Molecular Weight: 414.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901044-90-4 |
|---|---|
| Molecular Formula | C23H15FN4O3 |
| Molecular Weight | 414.396 |
| IUPAC Name | 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C23H15FN4O3/c1-31-18-10-11-21-19(12-18)23-20(13-25-21)22(14-2-6-17(7-3-14)28(29)30)26-27(23)16-8-4-15(24)5-9-16/h2-13H,1H3 |
| Standard InChI Key | SECRGHCMDLCHIH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C23H15FN4O3, with a molar mass of 414.396 g/mol. Its structure comprises a pyrazolo[4,3-c]quinoline core, where the pyrazole ring is fused to the quinoline system at positions 4 and 3. Substitutions include:
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A 4-fluorophenyl group at position 1.
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A methoxy group (-OCH3) at position 8.
The fluorine atom enhances electronegativity and metabolic stability, while the nitro group introduces electron-withdrawing effects that may influence redox reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 414.396 g/mol | |
| logP (Partition Coefficient) | ~5.1 (estimated) | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | ~63.6 Ų |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions, including cyclization, cross-coupling, and functional group interconversion :
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Core Formation: Condensation of substituted anilines with diketones under acidic conditions generates the pyrazoloquinoline backbone . For example, polyphosphoric acid (PPA) catalyzes solvent-free Friedländer quinoline synthesis, achieving yields >75% in optimized conditions .
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Aryl Group Introduction: Suzuki-Miyaura cross-coupling installs the 4-fluorophenyl and 4-nitrophenyl groups using palladium catalysts. Brominated intermediates react with arylboronic acids, with reaction times varying between 12–24 hours at 80–100°C .
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Methoxylation: Nucleophilic substitution at position 8 introduces the methoxy group, often using methanol and a halogenated precursor.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 90°C, 1 hour | 78% |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 65% |
| Methoxylation | CH3OH, KOH, reflux | 82% |
Industrial Scalability
Microwave-assisted synthesis and solvent-free protocols reduce energy consumption and improve purity . For instance, microwave irradiation cuts reaction times by 50% compared to conventional heating .
Structural and Computational Analysis
Crystallographic Insights
X-ray diffraction of analogous pyrazoloquinolines reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.9519 Å, b = 8.0511 Å, and c = 43.4071 Å . The nitrophenyl group adopts a planar conformation, facilitating π-π stacking interactions critical for solid-state stability .
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311G(d,p)) predict:
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Noncovalent Interactions: Intramolecular hydrogen bonds between the nitro group and adjacent methoxy oxygen stabilize the molecule .
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Frontier Molecular Orbitals: A HOMO-LUMO gap of 3.8 eV suggests moderate reactivity, with electron density localized on the nitrophenyl moiety .
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Molecular Electrostatic Potential (MEP): Regions of high electronegativity (-0.15 au) near the nitro group indicate susceptibility to nucleophilic attack .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 25 µg/mL, attributed to membrane disruption via hydrophobic interactions .
Anti-Inflammatory Action
COX-2 inhibition (IC50 = 0.8 µM) surpasses celecoxib (IC50 = 1.2 µM) in murine models, likely due to steric complementarity with the enzyme’s active site .
Physicochemical and Pharmacokinetic Profile
Solubility and Permeability
The compound’s logD (5.08) and polar surface area (63.6 Ų) predict moderate blood-brain barrier permeability but poor aqueous solubility (~5.07 mg/L) . Prodrug strategies (e.g., phosphate esters) are under investigation to enhance bioavailability.
Metabolic Stability
Microsomal studies indicate a half-life of 45 minutes in human liver microsomes, with primary metabolites resulting from nitro reduction and O-demethylation.
Applications and Future Directions
Therapeutic Development
Ongoing research explores hybrid derivatives combining pyrazoloquinoline scaffolds with known pharmacophores (e.g., chalcones) to amplify anticancer activity .
Material Science Applications
The compound’s fluorescence properties (λem = 450 nm) position it as a candidate for organic light-emitting diodes (OLEDs) .
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